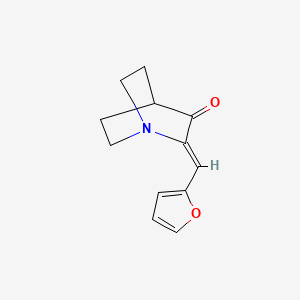

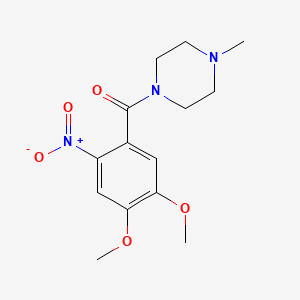

![molecular formula C19H23N3O4 B5569776 3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5569776.png)

3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one" often involves multi-step chemical reactions, including the formation of oxazolidinone rings and the introduction of indole and piperidine derivatives. Techniques such as catalysis under reflux conditions, as demonstrated in the synthesis of complex heterocycles, provide a basis for constructing similar molecular architectures (Abdel-Wahab et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds akin to "3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one" is characterized by X-ray diffraction and spectral analyses. These techniques help confirm the spatial arrangement of atoms within the molecule and the presence of specific functional groups, contributing to its chemical properties and reactivity (Abdel-Wahab et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of "3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one" encompasses its ability to undergo conjugate additions, as well as reactions involving carbon dioxide and various amines. These reactions facilitate the formation of oxazolidinone derivatives and highlight the molecule's versatility in synthetic chemistry applications. Specific reactions include electrophilic substitution, nucleophilic addition, and ring-closure mechanisms leading to the formation of the oxazolidinone core and subsequent functionalization (Feroci et al., 2005).

Wissenschaftliche Forschungsanwendungen

Oxazolidinone Antibacterial Agents

Oxazolidinones, including compounds with structures related to 3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one, are a novel class of antimicrobial agents that exhibit unique mechanisms of bacterial protein synthesis inhibition. Studies have demonstrated their effectiveness against a variety of clinically important human pathogens, including both methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and faecium, and Streptococcus pneumoniae, among others. These agents have shown bacteriostatic effects against staphylococci and enterococci and bactericidal effects against streptococci, without evidence of rapid resistance development in tested strains (Zurenko et al., 1996).

Piperazinyl Oxazolidinone Development

Research into piperazinyl oxazolidinones, structurally related to the chemical , has yielded compounds with significant antibacterial properties. These compounds have been found effective against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, as well as selected anaerobic organisms. The development of these agents highlights the potential for novel treatments against resistant bacterial strains (Tucker et al., 1998).

Synthetic and Antimicrobial Studies

Further synthetic efforts have led to the creation of [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiozolidin-4-ones, showing active antimicrobial properties against various bacterial and fungal strains. These findings open avenues for new antimicrobial agents with potential applications in combating microbial diseases (Prakash et al., 2013).

Antibacterial Activity of Novel Oxazolidinones

A series of 5-(4-methyl-1,2,3-triazole)methyl oxazolidinones have been synthesized and tested for their antibacterial activity. These compounds demonstrated strong to moderate in vitro antibacterial activity against both susceptible and resistant Gram-positive pathogenic bacteria, suggesting their potential as novel antibacterial agents (Phillips et al., 2009).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[1-(5-methoxy-1-methylindole-2-carbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-20-16-4-3-15(25-2)11-13(16)12-17(20)18(23)21-7-5-14(6-8-21)22-9-10-26-19(22)24/h3-4,11-12,14H,5-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWYCGJGDFDUQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)N3CCC(CC3)N4CCOC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-[2-(trifluoromethoxy)benzyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5569701.png)

![3-(1-methylbutyl)-8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569712.png)

![5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5569716.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5569732.png)

![N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-3-methoxybenzenesulfonamide](/img/structure/B5569757.png)

![2-[1-(3-phenylpropyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5569764.png)

![N-{(3S*,4R*)-4-isopropyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5569793.png)

![1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B5569802.png)

![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5569804.png)